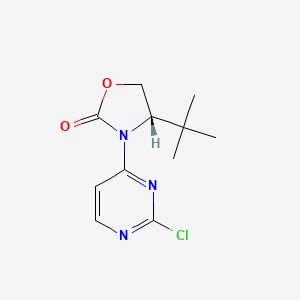
2-Methoxy-1,3,4,5-tetraphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,3,4,5-tetraphenylbenzene is an organic compound characterized by a benzene ring substituted with four phenyl groups and a methoxy group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while reduction reactions can target the phenyl groups or the benzene ring itself.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated benzene derivatives .
Applications De Recherche Scientifique
2-Methoxy-1,3,4,5-tetraphenylbenzene has several applications in scientific research:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,3,4,5-tetraphenylbenzene in its applications is primarily related to its electronic structure. The presence of the methoxy group and the phenyl substituents influences the electron density distribution in the benzene ring, making it suitable for use in electronic devices. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, which are crucial for its function in materials science and organic electronics .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetraphenylbenzene: Lacks the methoxy group, which makes it less electron-rich compared to 2-Methoxy-1,3,4,5-tetraphenylbenzene.
2-Methoxy-1,4-diphenylbenzene: Contains fewer phenyl groups, resulting in different electronic and steric properties.
Uniqueness: this compound is unique due to the combination of the methoxy group and four phenyl groups, which provides a distinct electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other organic electronic devices .
Propriétés
Numéro CAS |
914-19-2 |
|---|---|
Formule moléculaire |
C31H24O |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-methoxy-1,3,4,5-tetraphenylbenzene |
InChI |
InChI=1S/C31H24O/c1-32-31-28(24-16-8-3-9-17-24)22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(31)26-20-12-5-13-21-26/h2-22H,1H3 |
Clé InChI |
MOGBKZPWEDFZQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


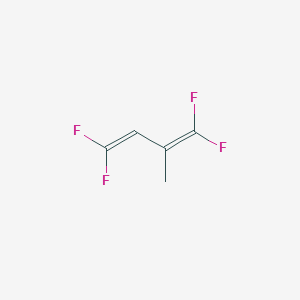
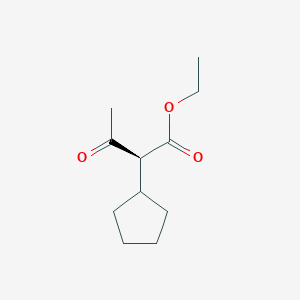


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
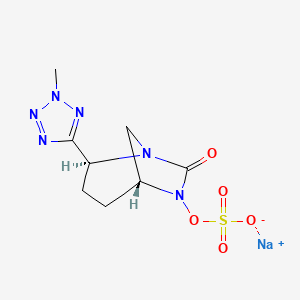


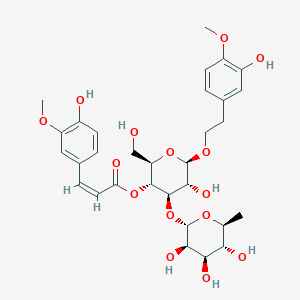
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
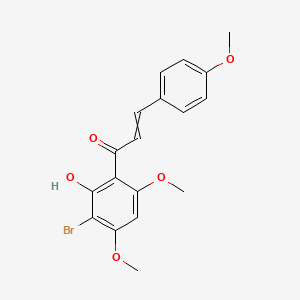
![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
